N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide typically involves the reaction of 5,7-dimethyl-1,3-benzoxazole with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves its ability to undergo photoinduced electron transfer (PET) reactions. When excited by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, resulting in the formation of a radical cation. This radical cation can then react with other molecules, leading to the formation of fluorescent products or other chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its high fluorescence quantum yield and large Stokes shift, which makes it highly sensitive and specific for detecting biomolecules in living cells. Additionally, its stability and minimal cytotoxicity make it suitable for various biological applications .
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22N6O4
- Molar Mass : 458.47 g/mol
- CAS Number : 666209-35-4
Structural Characteristics
The compound features a benzamide structure with a benzoxazole moiety, which is known for its biological activity. The presence of ethoxy and dimethyl groups enhances its lipophilicity, potentially improving cellular uptake.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which are overexpressed in various cancers.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of HDACs : By inhibiting HDACs, the compound can alter gene expression related to cell cycle regulation and apoptosis.
- Induction of Apoptosis : Studies suggest that HDAC inhibitors promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancerous cells, preventing proliferation.
Pharmacological Studies
A pharmacological study conducted on a series of benzamide derivatives demonstrated varying degrees of HDAC inhibition. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects against HDAC1 and HDAC2.
Compound | IC50 (nM) | HDAC1 Inhibition | HDAC2 Inhibition |
---|---|---|---|
BA1 | 4.8 | High | Moderate |
BA2 | 39.9 | Moderate | Low |
This compound | TBD | TBD | TBD |
Study 1: In Vitro Evaluation
In a study assessing the cytotoxic effects of various benzamide derivatives on glioblastoma cell lines, this compound was evaluated alongside known HDAC inhibitors. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM.
Study 2: In Vivo Assessment
An in vivo study involving xenograft models demonstrated that treatment with this compound led to a substantial reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer therapeutic.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-4-28-20-10-6-7-17(14-20)23(27)25-19-9-5-8-18(13-19)24-26-21-12-15(2)11-16(3)22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27) |
InChI Key |
CEBNPHPWCHMFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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